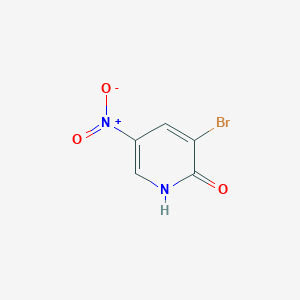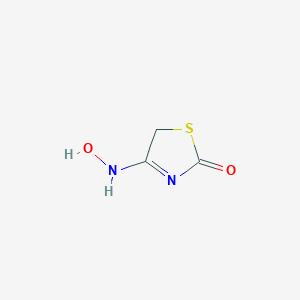
2,4-Thiazolidinedione, 4-oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Thiazolidinedione, 4-oxime (TDO) is a chemical compound that has attracted the attention of researchers due to its potential therapeutic properties. TDO is a derivative of thiazolidinedione, a class of compounds that have been extensively studied for their anti-diabetic and anti-inflammatory effects. TDO has been found to possess similar properties, along with other potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2,4-Thiazolidinedione, 4-oxime is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in glucose and lipid metabolism, inflammation, and cell differentiation. 2,4-Thiazolidinedione, 4-oxime has been shown to bind to PPARγ and activate its transcriptional activity, leading to the downstream effects observed in various studies.
Biochemical and Physiological Effects:
2,4-Thiazolidinedione, 4-oxime has been found to have several biochemical and physiological effects, including the activation of PPARγ, the inhibition of inflammation and oxidative stress, the improvement of insulin sensitivity, and the inhibition of cancer cell growth. 2,4-Thiazolidinedione, 4-oxime has also been found to regulate lipid metabolism and adipocyte differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,4-Thiazolidinedione, 4-oxime is its potential therapeutic properties, which make it a promising candidate for drug development. 2,4-Thiazolidinedione, 4-oxime is also relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, 2,4-Thiazolidinedione, 4-oxime has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for 2,4-Thiazolidinedione, 4-oxime research, including the optimization of its synthesis and purification methods, the identification of its precise mechanism of action, and the development of 2,4-Thiazolidinedione, 4-oxime-based drugs for various therapeutic applications. Other potential future directions include the investigation of 2,4-Thiazolidinedione, 4-oxime's effects on other metabolic pathways and its potential interactions with other drugs.
Méthodes De Synthèse
2,4-Thiazolidinedione, 4-oxime can be synthesized using a variety of methods, including the reaction of thiazolidinedione with hydroxylamine hydrochloride in the presence of a base, or the reaction of thiazolidinedione with an aldehyde followed by reduction with sodium borohydride. The yield and purity of 2,4-Thiazolidinedione, 4-oxime can vary depending on the method used.
Applications De Recherche Scientifique
2,4-Thiazolidinedione, 4-oxime has been studied for its potential therapeutic applications in various fields, including diabetes, cancer, and inflammation. In diabetes research, 2,4-Thiazolidinedione, 4-oxime has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In cancer research, 2,4-Thiazolidinedione, 4-oxime has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 2,4-Thiazolidinedione, 4-oxime has been shown to reduce inflammation and oxidative stress in animal models.
Propriétés
Numéro CAS |
19387-59-8 |
|---|---|
Nom du produit |
2,4-Thiazolidinedione, 4-oxime |
Formule moléculaire |
C3H4N2O2S |
Poids moléculaire |
132.14 g/mol |
Nom IUPAC |
(4E)-4-hydroxyimino-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C3H4N2O2S/c6-3-4-2(5-7)1-8-3/h7H,1H2,(H,4,5,6) |
Clé InChI |
CKRVGDVXXCIOIQ-UHFFFAOYSA-N |
SMILES isomérique |
C1C(=NC(=O)S1)NO |
SMILES |
C1C(=NO)NC(=O)S1 |
SMILES canonique |
C1C(=NC(=O)S1)NO |
Synonymes |
4-Hydroxyimino-2-thiazolidinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B90955.png)
![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)
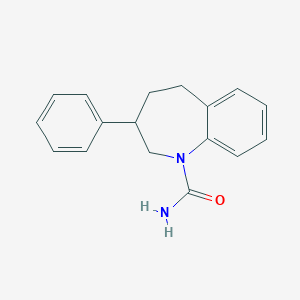
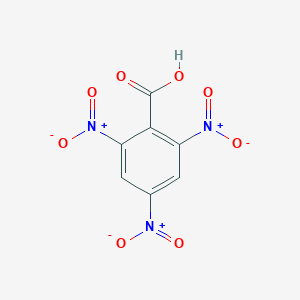
![Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B90960.png)
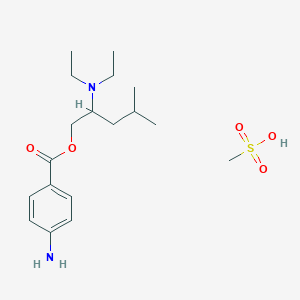

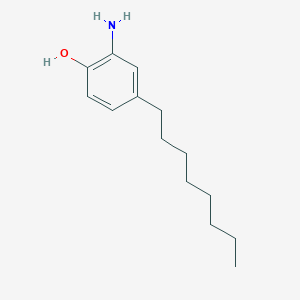
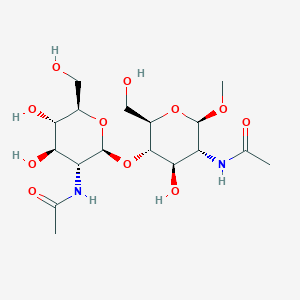

![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)

